molecular formula C19H28BN3O5 B611149 Taniborbactam CAS No. 1613267-49-4

Taniborbactam

货号 B611149
CAS 编号: 1613267-49-4
分子量: 389.26
InChI 键: PFZUWUXKQPRWAL-OFCDMGMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taniborbactam (VNRX-5133) is a boronic-acid-containing pan-spectrum β-lactamase inhibitor . It is the first pan-spectrum β-lactamase inhibitor to enter clinical development . It is being developed in combination with cefepime for the treatment of infections caused by β-lactamase-producing Carbapenem-Resistant Enterobacterales (CRE) and Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) .


Synthesis Analysis

Taniborbactam was discovered through an iterative program combining medicinal chemistry, structural biology, biochemical testing, and microbiological profiling . The lead optimization process began with narrower-spectrum, weakly active compounds, and resulted in taniborbactam, a boronic-acid-containing pan-spectrum β-lactamase inhibitor .


Molecular Structure Analysis

Taniborbactam is a new type of β-lactamase inhibitor in clinical development . It is a boronic-acid-containing compound . The molecular formula of Taniborbactam is C19H28BN3O5 .


Chemical Reactions Analysis

Taniborbactam is designed to restore the activity of β-lactam antibiotics against carbapenem-resistant Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales . It does this by inhibiting both serine- and metallo-β-lactamase enzymes .


Physical And Chemical Properties Analysis

The molecular weight of Taniborbactam is 389.25 . It has a hydrogen bond donor count of 5 . Approximately 90% of the administered dose of taniborbactam is recovered in urine as intact drug .

科学研究应用

Combination with Cefepime for Complicated Urinary Tract Infections

Taniborbactam, in combination with cefepime, has been investigated for use in treating complicated urinary tract infections (cUTIs), including acute pyelonephritis . The combination has shown activity against Enterobacterales species and Pseudomonas aeruginosa expressing serine- and metallo-β-lactamases . In a phase 3 trial, cefepime-taniborbactam was found to be superior to meropenem in terms of both microbiologic and clinical success .

Treatment of Multidrug-Resistant Pathogens

Cefepime-taniborbactam has the potential to treat a broad range of patients with cUTIs due to suspected or confirmed multidrug-resistant (MDR) pathogens, including Enterobacterales and Pseudomonas aeruginosa . This could be particularly useful in the face of increasing bacterial resistance to multiple classes of antibiotics .

Treatment of Bacteremia

In addition to cUTIs and acute pyelonephritis, cefepime-taniborbactam has also been studied for use in patients with bacteremia . Bacteremia, the presence of bacteria in the blood, can lead to serious conditions like sepsis if not treated promptly and effectively .

Rescue of Meropenem Activity

Taniborbactam has been evaluated for its ability to inhibit selected β-lactamase enzymes and rescue the activity of meropenem in selected meropenem-resistant bacterial strains . This could potentially extend the utility of existing antibiotics and combat the growing problem of antibiotic resistance .

Under FDA Review

As of 2023, cefepime-taniborbactam was under FDA review, with a PDUFA action date of February 22, 2024 . This indicates recognition of its potential value in treating serious bacterial infections and moves it closer to potential approval and use in clinical settings .

Potential for Global Impact

Given the global threat posed by carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant or multidrug-resistant Pseudomonas aeruginosa (CRPA/MDR-PA), the development and approval of cefepime-taniborbactam could have significant implications for global health .

作用机制

Target of Action

Taniborbactam is a broad-spectrum β-lactamase inhibitor that targets both serine- and metallo-β-lactamases . It is the first β-lactamase inhibitor (BLI) with direct inhibitory activity against Ambler class A, B, C, and D enzymes .

Mode of Action

Taniborbactam exploits substrate mimicry while employing distinct mechanisms to inhibit both serine- and metallo-β-lactamases . It acts as a reversible covalent inhibitor of serine β-lactamases (SBLs) with slow dissociation and a prolonged active-site residence time . In contrast, for metallo-β-lactamases (MBLs), it behaves as a competitive inhibitor . The inhibition is achieved by mimicking the transition state structure and exploiting interactions with highly conserved active-site residues .

Biochemical Pathways

Taniborbactam operates within the biochemical pathways of bacterial resistance mechanisms. It targets β-lactamase enzymes that catalyze the hydrolysis of the β-lactam ring in antibiotics, rendering them inactive . This deactivation mechanism represents the most prevalent cause of bacterial resistance to antibiotics in Gram-negative bacteria .

Pharmacokinetics

Taniborbactam demonstrates dose-proportional pharmacokinetics with low intersubject variability . Following single doses, the mean terminal elimination half-life ranged from 3.4 to 5.8 hours . At steady-state, approximately 90% of the administered dose of taniborbactam was recovered in urine as intact drug . There was no appreciable metabolism observed in either plasma or urine samples . Clinically significant decreases in drug clearance with declining renal function were observed for taniborbactam .

Result of Action

Taniborbactam restores the bactericidal activity of cefepime . In microbiological testing, taniborbactam restored cefepime activity in engineered Escherichia coli strains overproducing individual enzymes covering Ambler classes A, B, C, and D . Addition of taniborbactam restored the antibacterial activity of cefepime against all tested Enterobacterales clinical isolates and most Pseudomonas aeruginosa clinical isolates .

Action Environment

The action of Taniborbactam can be influenced by environmental factors such as the presence of other drugs and the patient’s renal function . For instance, the clearance of Taniborbactam decreases with declining renal function . Furthermore, the effectiveness of Taniborbactam can be enhanced when used in combination with other antibiotics like cefepime .

安全和危害

Cefepime–taniborbactam, which contains the highest recommended dose of cefepime (2 g every 8 hours), had a similar risk of adverse events and serious adverse events as meropenem . The most common adverse event in both placebo- and taniborbactam-treated subjects was headache .

属性

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUWUXKQPRWAL-PXCJXSSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taniborbactam

CAS RN

1613267-49-4
Record name Taniborbactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taniborbactam
Reactant of Route 2
Reactant of Route 2
Taniborbactam
Reactant of Route 3
Taniborbactam
Reactant of Route 4
Taniborbactam
Reactant of Route 5
Taniborbactam
Reactant of Route 6
Taniborbactam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。